molecular formula C12H8ClN3O2 B7739143 (2E)-4-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile

(2E)-4-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile

Cat. No.: B7739143
M. Wt: 261.66 g/mol
InChI Key: SOEASRUCSGGRTM-DHZHZOJOSA-N
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Description

(2E)-4-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile is a synthetic organic compound characterized by its unique structure, which includes a quinazolinone moiety and a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile typically involves the condensation of 4-chloro-3-oxobutanenitrile with 2-amino-4-oxoquinazoline under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethyl sulfoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-4-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-4-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile is unique due to its specific structural features, such as the presence of a chloro group and a butanenitrile moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

(2E)-4-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c13-5-10(17)8(6-14)11-15-9-4-2-1-3-7(9)12(18)16-11/h1-4,15H,5H2,(H,16,18)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEASRUCSGGRTM-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=C(C#N)C(=O)CCl)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N/C(=C(\C#N)/C(=O)CCl)/N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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